molecular formula C9H7ClO4 B570910 5-(Chloroacetyl)-2-hydroxybenzoic acid CAS No. 119798-65-1

5-(Chloroacetyl)-2-hydroxybenzoic acid

Cat. No.: B570910
CAS No.: 119798-65-1
M. Wt: 214.601
InChI Key: RZJQBSLSEDRFGI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

5-(Chloroacetyl)-2-hydroxybenzoic acid (C₉H₇ClO₄) features a benzoic acid core with a hydroxyl group at the ortho position and a chloroacetyl substituent at the meta position. The molecular structure includes:

  • Benzoic acid backbone : Carboxylic acid (C(=O)OH) and aromatic ring.
  • Chloroacetyl group : Acetyl chain (CH₂COCl) attached to the aromatic ring at position 5.
  • Hydroxyl group : Located at position 2, enabling intramolecular hydrogen bonding.

Crystallographic Insights :
While direct crystallographic data for this compound is limited, structural analogs like 5-chloro-2-hydroxybenzoic acid provide insights into potential packing motifs:

Feature Description
Hydrogen Bonding Intramolecular O–H···O bonds form S(6) rings; intermolecular O–H···O links create R₂²(8) dimers.
Molecular Packing Stacked dimers interlinked via C–H···O interactions, forming 3D networks.
Symmetry Asymmetric unit may contain two molecules due to inversion symmetry.

The chloroacetyl group’s electron-withdrawing effect likely enhances intermolecular interactions compared to simpler hydroxybenzoic acids.

Spectroscopic Profiling (IR, NMR, MS)

Infrared (IR) Spectroscopy :

  • Carboxylic acid : Broad O–H stretch (2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
  • Chloroacetyl : C=O stretch of acetyl (~1680 cm⁻¹), C–Cl stretch (~600–800 cm⁻¹).
  • Aromatic ring : C–H bending (~800–900 cm⁻¹), C=C stretching (~1450–1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) :

Nucleus Signal Region Assignment
¹H NMR δ 10–12 ppm Carboxylic acid proton (broad singlet).
δ 8–9 ppm Aromatic protons adjacent to substituents.
δ 4–5 ppm Chloroacetyl CH₂ group.
¹³C NMR δ ~170 ppm Carboxylic acid carbonyl (C=O).
δ ~165–175 ppm Chloroacetyl carbonyl (C=O).
δ 100–150 ppm Aromatic carbons.

Mass Spectrometry (MS) :

  • Molecular ion : m/z 214.6 ([M]+).
  • Fragmentation : Loss of Cl (35.5), COOH (44), or CH₂COCl (79.5) expected.

Tautomeric Behavior and Electronic Structure

Tautomeric Forms :
The hydroxyl and carboxylic acid groups may participate in keto-enol tautomerism, though the chloroacetyl group’s electron-withdrawing nature stabilizes the enol form. Potential tautomers include:

  • Enol form : Intramolecular O–H···O bonding between hydroxyl and carboxylic acid.
  • Keto form : Deprotonated carboxylic acid with conjugated π-system.

Electronic Properties :

  • HOMO/LUMO Gaps : Chloroacetyl’s electron-withdrawing effect lowers HOMO energy, increasing electrophilicity.
  • Polarizability : Enhanced by the electron-rich aromatic ring and chlorine’s inductive effect.

Comparative Analysis with Isomeric Forms

Positional Isomers :

Isomer Key Differences
3-(Chloroacetyl)-2-hydroxybenzoic acid Reduced intramolecular hydrogen bonding; altered electronic distribution.
5-(Chloroacetyl)-3-hydroxybenzoic acid Shifted hydrogen-bonding network; increased steric hindrance.

Functional Group Variants :

Variant Impact
5-Acetyl-2-hydroxybenzoic acid Weaker electron-withdrawing effect; less reactivity.
5-Chloro-2-hydroxybenzoic acid No acetyl group; simplified hydrogen-bonding motifs.

Properties

IUPAC Name

5-(2-chloroacetyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3,11H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQBSLSEDRFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664369
Record name 5-(Chloroacetyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119798-65-1
Record name 5-(Chloroacetyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Hydroxybenzoic Acid

Potassium phenolate reacts with carbon dioxide under high-pressure conditions (1.0–1.5 MPa) at 120–150°C to yield 2-hydroxybenzoic acid (salicylic acid). The reaction proceeds via electrophilic aromatic substitution, with CO₂ attacking the para position relative to the phenolic oxygen.

Reaction Conditions

ParameterValue
Temperature130°C
CO₂ Pressure1.2 MPa
CatalystNone (solid-gas phase)
Yield85–90%

Chloroacetylation at Position 5

The hydroxyl group at position 2 directs electrophilic substitution to positions 5 and 6. Chloroacetylation is achieved using chloroacetyl chloride in dichloromethane with anhydrous AlCl₃ as a catalyst.

Optimized Protocol

  • Substrate : 2-Hydroxybenzoic acid (1 equiv)

  • Reagent : Chloroacetyl chloride (1.2 equiv)

  • Catalyst : AlCl₃ (0.1 equiv)

  • Solvent : Dichloromethane, 0–5°C

  • Reaction Time : 4 hours

  • Yield : 72% (isolated)

Regioselectivity Analysis
The combined directing effects of the hydroxyl (ortho/para) and carboxylic acid (meta) groups favor substitution at position 5 (70:30 ratio for 5- vs. 6-chloroacetylation).

Oxidation of 5-(Chloroacetyl)-2-hydroxybenzaldehyde

This route involves synthesizing the aldehyde precursor followed by oxidation to the carboxylic acid.

Synthesis of 5-(Chloroacetyl)-2-hydroxybenzaldehyde

2-Hydroxybenzaldehyde undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃. The reaction is highly regioselective due to the hydroxyl group’s activation of the aromatic ring.

Reaction Parameters

ParameterValue
Temperature0–5°C
SolventDichloromethane
CatalystAlCl₃ (1.1 equiv)
Yield88%

Oxidation to Carboxylic Acid

The aldehyde group is oxidized using potassium permanganate (KMnO₄) in acidic medium:

Procedure

  • Oxidizing Agent : KMnO₄ (2.5 equiv)

  • Solvent : H₂O/H₂SO₄ (1:1 v/v)

  • Temperature : 80°C, 2 hours

  • Yield : 95%

Mechanistic Insight
KMnO₄ mediates the cleavage of the aldehyde C–H bond, forming the carboxylic acid via a diketone intermediate.

Direct Chloroacetylation of 2-Hydroxybenzoic Acid

A one-pot method avoids intermediate isolation, enhancing industrial feasibility:

Reaction Setup

2-Hydroxybenzoic acid is treated with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) with pyridine as a base to neutralize HCl.

Performance Metrics

ParameterValue
SolventDMF
BasePyridine (3.0 equiv)
Temperature25°C
Yield68%

Limitations
Competitive esterification of the carboxylic acid reduces yields, necessitating excess chloroacetyl chloride (1.5 equiv).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patented methodologies emphasize continuous processing to improve efficiency:

  • Reactor Type : Tubular flow reactor

  • Residence Time : 30 minutes

  • Throughput : 50 kg/h

Advantages

  • Consistent temperature/pressure control

  • Reduced byproduct formation (e.g., diacetylated derivatives)

Solvent Recycling

Non-polar solvents (e.g., toluene) are recovered via distillation, reducing waste:

SolventRecovery Efficiency
Toluene92%
Dichloromethane85%

Comparative Analysis of Methods

MethodYieldCostScalability
Kolbe-Schmitt + Chloroacetylation72%HighModerate
Aldehyde Oxidation95%ModerateHigh
Direct Chloroacetylation68%LowHigh

Key Findings

  • Aldehyde oxidation offers the highest yield but requires multi-step synthesis.

  • Direct chloroacetylation is cost-effective but limited by side reactions.

EnzymeSourceConversion Rate
Candida antarctica Lipase BImmobilized65%

Chemical Reactions Analysis

Types of Reactions

5-(Chloroacetyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form amides or thioesters.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Amides, thioesters, and esters.

    Oxidation Reactions: Ketones and aldehydes.

    Reduction Reactions: Alcohols.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
5-(Chloroacetyl)-2-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the development of analgesics and anti-inflammatory drugs. For instance, derivatives of this compound have shown promising bioactivity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process .

Case Study: Analgesic Properties
A study demonstrated that derivatives of 5-(Chloroacetyl)-2-hydroxybenzoic acid exhibited superior analgesic activity compared to traditional analgesics like acetaminophen. The binding affinity of these derivatives to COX-2 receptors was significantly higher, indicating potential for effective pain management therapies .

Agricultural Applications

Herbicide Development
The compound has been investigated for its potential use as an herbicide. Its structural properties allow it to inhibit specific biochemical pathways in plants, making it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .

Case Study: Herbicidal Efficacy
Research has shown that formulations containing 5-(Chloroacetyl)-2-hydroxybenzoic acid effectively reduced weed biomass in controlled experiments. The compound's mechanism involves disrupting photosynthesis and growth regulation pathways in target plants, leading to significant reductions in their growth rates .

Material Science Applications

Polymer Synthesis
In material science, 5-(Chloroacetyl)-2-hydroxybenzoic acid is utilized in synthesizing polymers and copolymers with enhanced properties. Its ability to modify polymer characteristics makes it valuable in producing materials with specific thermal and mechanical properties.

Case Study: Polymer Modification
A study focused on the incorporation of 5-(Chloroacetyl)-2-hydroxybenzoic acid into polyvinyl chloride (PVC) demonstrated improved thermal stability and mechanical strength. The modified PVC showed a 30% increase in tensile strength compared to unmodified samples, highlighting the compound's utility in material enhancement .

Data Tables

Application AreaSpecific Use CaseObservations/Results
PharmaceuticalsSynthesis of analgesicsHigher COX-2 binding affinity than traditional drugs
AgricultureDevelopment of herbicidesSignificant reduction in weed biomass
Material SciencePolymer synthesis and modificationImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 5-(Chloroacetyl)-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent-Based Classification

Chlorinated Benzoic Acid Derivatives
  • 5-Chloro-2-hydroxybenzoic acid: Lacks the acetyl group but shares the chloro and hydroxyl substituents.
  • Methyl 5-chloro-2-hydroxybenzoate : The ester derivative of 5-chloro-2-hydroxybenzoic acid. Esterification reduces acidity (pKa ~3.5 vs. ~2.8 for the free acid) and may enhance membrane permeability in drug design .
Acetylated Derivatives
  • 5-Acetyl-2-hydroxybenzoic acid : Synthesized via Fries rearrangement of salicylic acid derivatives (). The acetyl group (-CO-CH₃) is less electronegative than chloroacetyl, leading to weaker electron-withdrawing effects and differences in nucleophilic substitution reactivity .
  • 5-(2-Chloroacetamido)-2-hydroxybenzoic acid: Features a chloroacetamide (-NH-CO-CH₂-Cl) group.
Amino-Substituted Analogues
  • 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid: An aspirin derivative with a bulky alkylamino substituent. This modification extends thermotolerance in C.
  • 4-Aminosalicylic acid derivatives: Cyclothiomethylation of 4-aminosalicylic acid yields sulfur-containing heterocycles (e.g., dithiazinane rings) with yields up to 89%, highlighting the role of amino groups in directing regioselective reactions .
Sulfur-Containing Analogues
  • 5-(1,3,5-Dithiazinan-5-yl)-2-hydroxybenzoic acid: Synthesized via reaction of 5-aminosalicylic acid with CH₂O and H₂S. The dithiazinane ring introduces sulfur atoms, which may confer metal-chelating or antioxidant properties distinct from chloroacetyl derivatives .

Biological Activity

5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS No. 119798-65-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

5-(Chloroacetyl)-2-hydroxybenzoic acid is characterized by a chloroacetyl group attached to a 2-hydroxybenzoic acid moiety. Its structural formula can be represented as follows:

C9H7ClO3\text{C}_9\text{H}_7\text{ClO}_3

This compound belongs to the class of benzoic acid derivatives, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that 5-(Chloroacetyl)-2-hydroxybenzoic acid exhibits significant antimicrobial activity. A study focused on the synthesis of sulfonamides containing this scaffold demonstrated promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported were notably low, suggesting strong antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines, potentially making it a candidate for treating inflammatory diseases .

Analgesic Activity

In addition to its antimicrobial and anti-inflammatory effects, 5-(Chloroacetyl)-2-hydroxybenzoic acid has been evaluated for analgesic activity. Research utilizing animal models indicated that this compound could reduce pain responses in various pain models, including those induced by acetic acid and formalin .

The mechanism by which 5-(Chloroacetyl)-2-hydroxybenzoic acid exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to interact with cell membranes, leading to alterations in permeability and subsequent effects on cellular signaling pathways.
  • Receptor Binding : Molecular docking studies suggest that it may bind to targets such as cyclooxygenase enzymes (COX), which are critical in pain and inflammation pathways .

Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial activity of 5-(Chloroacetyl)-2-hydroxybenzoic acid was tested against standard antibiotics. The results indicated that this compound had a higher potency against resistant strains compared to conventional treatments, highlighting its potential as a lead compound for antibiotic development .

Study 2: Analgesic Effects

Another investigation assessed the analgesic potential of this compound using both central and peripheral pain models in rodents. The findings revealed significant reductions in pain behavior, suggesting that it could serve as an effective analgesic agent .

Data Table: Biological Activities

Biological ActivityTest Organisms/ModelsObserved EffectReference
AntimicrobialS. aureus, E. coliLow MIC values
Anti-inflammatoryHuman cell linesInhibition of cytokine production
AnalgesicRodent pain modelsSignificant reduction in pain

Q & A

Basic: What are the standard synthetic protocols for 5-(Chloroacetyl)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves chloroacetylation of 2-hydroxybenzoic acid derivatives. A representative method includes:

  • Reacting 5-amino-2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
  • Critical conditions: Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroacetyl group).
  • Purification via recrystallization using ethanol/water mixtures (3:1 v/v) improves yield (>75%) and purity (>95%) .
  • Optimization strategies include adjusting stoichiometric ratios (e.g., 1.2:1 chloroacetyl chloride to substrate) and using anhydrous solvents to suppress competing esterification.

Basic: What analytical techniques are recommended for confirming the structure and purity of 5-(Chloroacetyl)-2-hydroxybenzoic acid?

Answer:
Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 12.1 (carboxylic acid -OH), δ 8.2 (aromatic protons adjacent to chloroacetyl), and δ 4.3 (chloroacetyl -CH₂).
    • ¹³C NMR : Signals at δ 170–175 ppm (carboxylic acid C=O) and δ 40–45 ppm (chloroacetyl CH₂) .
  • IR Spectroscopy : C=O stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (chloroacetyl).
  • HPLC : Purity assessment using a C18 column (90:10 acetonitrile/water, retention time ~6.2 min).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ peak at m/z 213.5 (calculated for C₉H₇ClO₄).

Advanced: How can researchers employ Density Functional Theory (DFT) to predict the reactivity of 5-(Chloroacetyl)-2-hydroxybenzoic acid in nucleophilic substitution reactions?

Answer:
DFT calculations (e.g., B3LYP/6-31G* level) reveal:

  • HOMO-LUMO Analysis :
    • The chloroacetyl group's carbonyl carbon has a high electrophilicity (LUMO energy = -1.89 eV), making it susceptible to nucleophilic attack.
    • HOMO distribution (-5.34 eV) localizes on the aromatic ring, indicating potential sites for electrophilic substitution .
  • Transition State Modeling : Predicts activation energies for SN2 reactions (e.g., substitution with amines), guiding solvent selection (polar aprotic solvents like DMF reduce energy barriers).

Advanced: What methodologies address discrepancies in the biological activity data of 5-(Chloroacetyl)-2-hydroxybenzoic acid derivatives across studies?

Answer:
Contradictions often arise from substituent effects or assay variability . Methodological solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing chloroacetyl with bromoacetyl) to correlate electronic effects with bioactivity .
  • Standardized Bioassays :
    • For antibacterial studies, use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution, 24-h incubation).
    • Include positive controls (e.g., ciprofloxacin) and DMSO solvent controls .
  • Computational Docking : Compare binding affinities of derivatives to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina.

Basic: What purification strategies are effective for isolating 5-(Chloroacetyl)-2-hydroxybenzoic acid from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove unreacted starting materials.
  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 4:1 → 1:1) to isolate the product.
  • Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization (yield: 70–80%) .

Advanced: How do electronic effects of the chloroacetyl group influence the stability of 5-(Chloroacetyl)-2-hydroxybenzoic acid under varying pH conditions?

Answer:

  • Acidic Conditions (pH < 3) : The chloroacetyl group undergoes hydrolysis to form 5-(hydroxyacetyl)-2-hydroxybenzoic acid due to protonation of the carbonyl oxygen.
  • Basic Conditions (pH > 10) : The carboxylic acid deprotonates, increasing solubility and accelerating nucleophilic displacement (e.g., OH⁻ attack on the chloroacetyl CH₂).
  • Stability Studies : Monitor degradation via HPLC at 254 nm. Half-life (t₁/₂) in pH 7.4 buffer: >48 hours; in pH 12: <6 hours .

Advanced: What strategies enhance the regioselective synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid derivatives?

Answer:

  • Directing Groups : Introduce a nitro group at the 3-position to direct chloroacetylation to the 5-position via steric and electronic effects.
  • Protection/Deprotection :
    • Protect the carboxylic acid as a methyl ester using CH₃I/K₂CO₃.
    • After chloroacetylation, hydrolyze the ester with LiOH/THF/H₂O .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while improving regioselectivity (yield: 85%) .

Basic: What are the key spectral differences between 5-(Chloroacetyl)-2-hydroxybenzoic acid and its dechlorinated analog?

Answer:

  • ¹H NMR : The dechlorinated analog lacks the δ 4.3 ppm signal (CH₂ from chloroacetyl).
  • Mass Spectrometry : Molecular ion shifts from m/z 213.5 (Cl-containing) to m/z 179.1 (hydroxyacetyl analog).
  • IR Spectroscopy : Absence of C-Cl stretch (~650 cm⁻¹) in the dechlorinated compound .

Advanced: How can researchers resolve conflicting data on the antioxidant activity of 5-(Chloroacetyl)-2-hydroxybenzoic acid in different cell lines?

Answer:

  • Cell-Specific Factors : Test in multiple cell lines (e.g., HEK293 vs. HepG2) with standardized ROS (Reactive Oxygen Species) assays (e.g., DCFH-DA probe).
  • Mechanistic Studies : Use siRNA knockdown to identify target pathways (e.g., Nrf2/ARE signaling).
  • Metabolite Profiling : LC-MS/MS to detect intracellular degradation products that may interfere with assays .

Advanced: What computational tools predict the solubility and bioavailability of 5-(Chloroacetyl)-2-hydroxybenzoic acid derivatives?

Answer:

  • LogP Calculations : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP = 2.1 for the parent compound).
  • Molecular Dynamics (MD) Simulations : Assess membrane permeability in lipid bilayers (e.g., GROMACS software).
  • ADMET Prediction : SwissADME or admetSAR to forecast absorption (e.g., Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) .

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